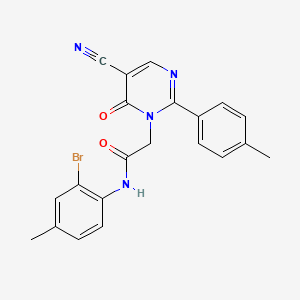

N-(2-bromo-4-methylphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Description

This compound features a pyrimidinone core substituted with a cyano group at position 5, a p-tolyl group at position 2, and a 6-oxo moiety. The acetamide side chain is linked to a 2-bromo-4-methylphenyl group. The bromo and methyl substituents on the phenyl ring may enhance lipophilicity and halogen bonding interactions, while the cyano group likely modulates electronic properties of the pyrimidine ring.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O2/c1-13-3-6-15(7-4-13)20-24-11-16(10-23)21(28)26(20)12-19(27)25-18-8-5-14(2)9-17(18)22/h3-9,11H,12H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOFDRINGGJION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

The synthesis typically involves a multi-step approach, including the reaction of 5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidine derivatives with various acetamides under specific reaction conditions. For example, a common synthetic route involves the use of methyl bromoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The biological assays included:

- Minimum Inhibitory Concentration (MIC)

- Minimum Bactericidal Concentration (MBC)

- Time-Kill Assays

These assays indicated that certain derivatives not only inhibited bacterial growth but also displayed bactericidal effects, thereby reducing viable bacterial counts significantly over time.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of specific functional groups, such as the cyano and oxo groups within the pyrimidine ring, enhances its interaction with microbial targets. A comparative analysis of various derivatives has revealed that modifications in substituents can lead to substantial changes in potency and spectrum of activity.

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 7b | structure | 0.22 | Highly active against Gram-positive bacteria |

| 10 | structure | 0.25 | Moderate activity |

| 13 | structure | 0.30 | Less active |

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections caused by resistant strains of bacteria. For instance, a study involving Staphylococcus aureus demonstrated that the compound could inhibit biofilm formation, which is critical in chronic infections where biofilms protect bacteria from immune responses and antibiotic treatment .

Comparison with Similar Compounds

Pyrimidinone-Acetamide Analogs

Key analogs from the Journal of Applied Pharmaceutical Science (2019) include:

Key Observations :

- The target compound’s cyano and p-tolyl groups differentiate it from simpler pyrimidinones like 5.5 and 5.12, which lack these substituents. The cyano group (electron-withdrawing) may increase the pyrimidine ring’s electrophilicity compared to methyl (electron-donating) in 5.5 .

Comparison with Quinoline and Thienopyrimidine Derivatives

Quinoline-Based Acetamides (Patent, 2019)

A 2019 patent describes quinoline-acetamide derivatives (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). These compounds share the acetamide linkage but differ in core structure (quinoline vs. pyrimidine). The quinoline analogs feature fused aromatic systems and piperidine substituents, which may enhance solubility or target binding.

Key Differences :

Thienopyrimidine Analogs (Biopolymers and Cell, 2019)

N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6) shares an acetamide group but incorporates a thienopyrimidine core. This sulfur-containing heterocycle increases rigidity and may enhance π-stacking interactions.

Comparison :

- Both compounds feature bulky aryl groups (p-tolyl in target vs. phenylthieno in Compound 6), suggesting similar strategies to optimize steric interactions .

Physicochemical and Spectroscopic Data

NMR and Mass Spectrometry

- Compound 5.5 : Shows a singlet for pyrimidine CH-5 (δ 5.98 ppm) and a bromophenyl aromatic system (δ 7.42–7.61 ppm). The target’s cyano group would deshield adjacent protons, shifting resonances downfield.

- Compound 6 : LC-MS m/z 362.0 [M+H]+; the target’s molecular weight is higher due to bromo and cyano substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.